molecular formula C25H26N4O2S2 B11131440 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11131440
M. Wt: 478.6 g/mol
InChI Key: WWFWRYIWNBKNLP-SILNSSARSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including thiazolidinone, pyridopyrimidinone, and dipropylamino moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Intermediate: The initial step involves the reaction of benzylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

    Pyridopyrimidinone Core Construction: The thiazolidinone intermediate is then reacted with a suitable pyridopyrimidinone precursor under basic conditions to form the core structure.

    Introduction of Dipropylamino Group: The final step involves the alkylation of the pyridopyrimidinone core with dipropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted thiazolidinone or pyridopyrimidinone derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, preliminary studies indicate that this compound may have therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials, catalysts, and chemical processes. Its stability and reactivity are advantageous in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s thiazolidinone and pyridopyrimidinone moieties are believed to play key roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific combination of functional groups. The presence of the dipropylamino group, in particular, may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-3-13-27(14-4-2)22-19(23(30)28-15-9-8-12-21(28)26-22)16-20-24(31)29(25(32)33-20)17-18-10-6-5-7-11-18/h5-12,15-16H,3-4,13-14,17H2,1-2H3/b20-16-

InChI Key

WWFWRYIWNBKNLP-SILNSSARSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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